4-Bromomethyl-6,7-dimethoxycoumarin
Overview
Description
4-Bromomethyl-6,7-dimethoxycoumarin is a chemical compound with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol . It is primarily used as a fluorescent labeling reagent for carboxylic acids in chromatographic detection . The compound is characterized by its light yellow to yellow solid appearance and is known for its high purity and stability under specific storage conditions .
Mechanism of Action
Target of Action
4-Bromomethyl-6,7-dimethoxycoumarin, also known as 4-(bromomethyl)-6,7-dimethoxy-2h-chromen-2-one, is primarily used as a fluorescent labeling reagent . Its primary targets are carboxylic acids , which play crucial roles in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets (carboxylic acids) through a process known as fluorescent labeling . This interaction results in the formation of a fluorescent derivative that can be detected using high-performance liquid chromatography (HPLC) .
Result of Action
The primary result of the action of this compound is the detection of carboxylic acids . It has been used for the quantitation of clofibric, bezafibric, and fenofibric acids in liver by liquid chromatography .
Action Environment
It’s worth noting that the compound’s storage temperature is typically 2-8°c , indicating that temperature could be a factor in its stability.
Preparation Methods
4-Bromomethyl-6,7-dimethoxycoumarin can be synthesized through various synthetic routes. One common method involves the bromination of 6,7-dimethoxycoumarin using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Bromomethyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromomethyl-6,7-dimethoxycoumarin has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin can be compared with other similar compounds such as:
4-Bromomethyl-7-methoxycoumarin: This compound has a similar structure but with a single methoxy group at the 7-position.
4-Methyl-6,7-dimethoxycoumarin: This compound lacks the bromine atom and has a methyl group instead.
6,7-Dimethoxycoumarin: This compound lacks the bromomethyl group and is used in different applications.
The uniqueness of this compound lies in its dual methoxy groups and bromomethyl functionality, which provide specific reactivity and fluorescence properties that are advantageous in analytical and research applications .
Properties
IUPAC Name |
4-(bromomethyl)-6,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODLBJJCNQFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237025 | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88404-25-5 | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromomethyl-6,7-dimethoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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